Tak-220

Beschreibung

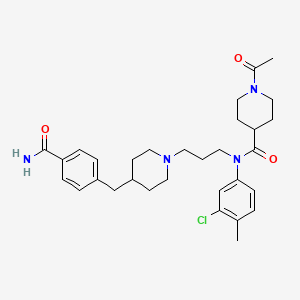

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSJTMUEFHUKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187027 | |

| Record name | TAK-220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333994-00-6 | |

| Record name | TAK-220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333994006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-220 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928QIN0R16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Distinguishing TAK-220 and Soticlestat (TAK-935)

It is crucial to differentiate between two distinct therapeutic compounds developed by Takeda Pharmaceuticals: TAK-220 and soticlestat (also known as TAK-935). Initial searches for "this compound" often lead to information about a CCR5 antagonist investigated for its potential in treating HIV-1. This compound is a selective and orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5). Its mechanism of action involves blocking the binding of viral glycoproteins to this co-receptor, thereby inhibiting the entry of R5-tropic HIV-1 into host cells.

This report, however, will focus on soticlestat (TAK-935) , a first-in-class, selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H). Soticlestat has been investigated for the treatment of rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome. The core of its mechanism lies in the modulation of cholesterol metabolism within the central nervous system to reduce neuronal hyperexcitability.

Soticlestat (TAK-935): An In-Depth Technical Guide on the Core Mechanism of Action

This guide provides a comprehensive overview of the molecular and cellular mechanisms of soticlestat, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of Cholesterol 24-Hydroxylase (CH24H)

Soticlestat's primary pharmacological action is the potent and selective inhibition of Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1. CH24H is a cytochrome P450 enzyme predominantly expressed in neurons of the central nervous system. Its main function is to catalyze the conversion of cholesterol into 24S-hydroxycholesterol (24HC). This hydroxylation is the principal pathway for cholesterol turnover and elimination from the brain, as 24HC is more polar than cholesterol and can cross the blood-brain barrier to enter systemic circulation.

By inhibiting CH24H, soticlestat leads to a significant reduction in the levels of 24HC in both the brain and plasma. This reduction in 24HC is the cornerstone of soticlestat's anticonvulsant and potential neuroprotective effects.

Downstream Effects of CH24H Inhibition

The reduction of 24HC levels by soticlestat instigates a cascade of downstream effects that collectively contribute to a decrease in neuronal hyperexcitability. These effects are primarily centered around the modulation of glutamatergic signaling and neuroinflammation.

Modulation of Glutamatergic Signaling

Glutamatergic signaling, the primary excitatory neurotransmission system in the brain, is a key target of soticlestat's action. The mechanism is twofold:

-

Reduced NMDA Receptor Activity: 24HC acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), a critical ionotropic glutamate receptor. By enhancing NMDAR activity, elevated levels of 24HC can contribute to neuronal hyperexcitability. Soticlestat, by lowering 24HC levels, reduces this positive modulation, thereby dampening excessive NMDAR-mediated signaling and neuronal excitation.

-

Enhanced Glutamate Reuptake: Soticlestat is associated with an increase in the function of Excitatory Amino Acid Transporter 2 (EAAT2). EAAT2 is an astrocytic glutamate transporter responsible for clearing glutamate from the synaptic cleft, thus terminating synaptic transmission and preventing excitotoxicity. The inhibition of CH24H by soticlestat preserves cholesterol-rich lipid rafts in the plasma membrane of astrocytes. These lipid rafts are crucial for the proper functioning of EAAT2. Enhanced EAAT2 function leads to more efficient glutamate reuptake, further reducing peri-synaptic glutamate levels and neuronal hyperexcitability.

Anti-inflammatory Properties

Neuroinflammation is increasingly recognized as a contributor to the pathophysiology of epilepsy. Soticlestat exhibits anti-inflammatory effects, likely through the reduction of 24HC. Preclinical studies have demonstrated a significant correlation between the reduction in 24HC levels and a decrease in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the hippocampus of soticlestat-treated mice. TNF-α is known to enhance the vesicular release of glutamate and decrease its reuptake, contributing to neuronal hyperexcitability. By mitigating the production of TNF-α, soticlestat may further contribute to the reduction of seizure susceptibility.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and pharmacological properties of soticlestat.

Table 1: Preclinical Efficacy of Soticlestat

| Parameter | Value | Species/Model | Reference |

|---|---|---|---|

| Hippocampal Degeneration Model (Kainic Acid-induced) | |||

| Effect | Ameliorated inflammatory cytokine expression, hippocampal degeneration, and memory impairment. | Mouse | |

| Tauopathy Model (PS19) |

| Effect | Observed treatment effects on neurodegeneration markers. | Mouse | |

Table 2: Clinical Efficacy of Soticlestat in Phase 2 and 3 Trials

| Study | Patient Population | Primary Endpoint | Result | p-value | Reference |

|---|---|---|---|---|---|

| ELEKTRA (Phase 2) | Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS) | Reduction in seizure frequency (combined population) | Statistically significant reduction | 0.002 | |

| Dravet Syndrome (DS) | Reduction in convulsive seizure frequency | Statistically significant reduction | 0.0007 | ||

| SKYLINE (Phase 3) | Dravet Syndrome (DS) | Reduction in convulsive seizure frequency | Narrowly missed | 0.06 |

| SKYWAY (Phase 3) | Lennox-Gastaut Syndrome (LGS) | Reduction in major motor drop seizure frequency | Not met | 0.785 | |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Receptor Binding and Cell-Based Assays (General Protocol)

Receptor binding and functional assays are crucial for determining the selectivity and potency of a compound. While specific protocols for soticlestat are proprietary, a general methodology can be described:

-

Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are commonly used. Cells are transiently or stably transfected with the gene encoding the target receptor (e.g., CH24H).

-

Membrane Preparation: Transfected cells are harvested and homogenized. The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.

-

Binding Assay:

-

A radiolabeled ligand known to bind to the target is incubated with the membrane preparation.

-

Increasing concentrations of the test compound (soticlestat) are added to compete with the radiolabeled ligand.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by filtration.

-

The radioactivity of the filter is measured using a scintillation counter.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated.

-

-

Functional Assay (e.g., Enzyme Activity):

-

The enzymatic activity of CH24H is measured in the presence of its substrate (cholesterol) and necessary co-factors.

-

The formation of the product (24HC) is quantified, often using mass spectrometry.

-

The assay is performed with and without the test compound to determine its inhibitory effect.

-

Clinical Trial Methodology (SKYLINE and SKYWAY Studies)

The Phase 3 SKYLINE and SKYWAY studies were multicenter, randomized, double-blind, placebo-controlled trials.

-

Patient Population:

-

SKYLINE: Patients aged 2 to 21 years with refractory Dravet syndrome.

-

SKYWAY: Patients aged 2 to 55 years with refractory Lennox-Gastaut syndrome.

-

-

Study Design:

-

Participants were randomized to receive either soticlestat plus standard of care or placebo plus standard of care.

-

The treatment period typically included a titration phase followed by a maintenance phase.

-

-

Endpoints:

-

Primary Endpoint (SKYLINE): Reduction from baseline in convulsive seizure frequency.

-

Primary Endpoint (SKYWAY): Reduction from baseline in major motor drop seizure frequency.

-

Secondary Endpoints: Included responder rates, caregiver and clinician global impression of improvement, and seizure intensity and duration scales.

-

-

Data Analysis: The change in seizure frequency from baseline was compared between the soticlestat and placebo groups. Statistical significance was determined using appropriate statistical tests.

Visualizations

Signaling Pathway of Soticlestat's Mechanism of Action

Caption: Soticlestat inhibits CH24H, reducing 24HC and subsequent neuronal hyperexcitability.

Logical Workflow of a Phase 3 Clinical Trial for Soticlestat

TAK-220: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TAK-220, a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). Developed as a promising anti-HIV-1 agent, this compound functions by inhibiting the entry of R5-tropic HIV-1 into host cells. This document details the discovery, chemical synthesis, mechanism of action, and key preclinical data of this compound. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important therapeutic candidate.

Discovery and Rationale

The discovery of this compound stemmed from the need for novel antiretroviral agents that could overcome the limitations of existing therapies, such as the emergence of drug-resistant HIV-1 strains. The entry of macrophage-tropic (R5) HIV-1 into host cells is a critical step in the viral life cycle, mediated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor and the CCR5 co-receptor.[1] Consequently, blocking the CCR5 co-receptor presented a compelling therapeutic strategy.

Initial research focused on piperidine-4-carboxamide derivatives as CCR5 antagonists. Through structural modifications aimed at improving metabolic stability and potency, a carbamoyl group was introduced into the phenyl ring of the 4-benzylpiperidine moiety.[1] This led to the identification of compound 5f, which demonstrated both high metabolic stability and potent inhibition of HIV-1 envelope-mediated membrane fusion.[1] Further optimization of this lead compound to enhance its potency resulted in the discovery of 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, designated as this compound.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The following is a detailed experimental protocol based on the methods described in the primary literature.

General Experimental Methods

All reagents and solvents were of commercial grade and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. 1H NMR spectra were recorded on a 400 MHz spectrometer, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Mass spectra were obtained using electrospray ionization (ESI).

Synthesis of this compound

The synthesis of this compound (compound 5m in the original publication) is outlined below. The key steps involve the synthesis of two main fragments followed by their coupling.

dot

References

Tak-220 for anti-HIV-1 research

An In-Depth Technical Guide to TAK-220 for Anti-HIV-1 Research

Introduction

This compound is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] It belongs to a class of anti-retroviral drugs known as entry inhibitors, which represent a promising therapeutic strategy against Human Immunodeficiency Virus Type 1 (HIV-1).[1][3] By targeting a host cell receptor rather than a viral enzyme, this compound effectively blocks the entry of R5-tropic HIV-1 strains, which are predominant in the early stages of infection.[2][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for researchers in the field of HIV-1 drug development.

Mechanism of Action

HIV-1 entry into a host T-cell is a multi-step process. The viral envelope glycoprotein, gp120, first binds to the primary CD4 receptor on the T-cell surface.[5][6] This initial binding induces a conformational change in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[5][6] For R5-tropic strains of HIV-1, this coreceptor is CCR5. The interaction between gp120 and CCR5 triggers further conformational changes in another viral protein, gp41, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cytoplasm.[5][6]

This compound functions as a non-competitive antagonist of the CCR5 receptor. It binds to a hydrophobic pocket within the transmembrane helices of CCR5.[7] This binding allosterically prevents the gp120 protein from interacting with the CCR5 coreceptor, thereby inhibiting the membrane fusion step and blocking viral entry.[2][8] Research indicates that this compound specifically interferes with the binding of monoclonal antibodies that recognize the second extracellular loop of CCR5.[2][8] Unlike some other CCR5 antagonists, this compound does not induce the internalization of the CCR5 receptor.[2][8]

References

- 1. This compound, a Novel Small-Molecule CCR5 Antagonist, Has Favorable Anti-Human Immunodeficiency Virus Interactions with Other Antiretrovirals In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound, a novel small-molecule CCR5 antagonist, has favorable anti-human immunodeficiency virus interactions with other antiretrovirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Highly potent inhibition of human immunodeficiency virus type 1 replication by this compound, an orally bioavailable small-molecule CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of TAK-220: A Deep Dive into a Potent CCR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of TAK-220, a potent and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). By elucidating the intricate molecular interactions and structural modifications that govern its anti-HIV-1 activity, this document serves as a critical resource for researchers in the fields of virology, medicinal chemistry, and pharmacology.

Executive Summary

This compound, chemically identified as 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide, emerged from a focused effort to optimize a series of piperidine-4-carboxamide derivatives.[1] The primary goal was to enhance metabolic stability while preserving the high-potency anti-HIV-1 activity of its predecessors. This was achieved by incorporating a carbamoyl group, which led to a less lipophilic compound with improved pharmacokinetic properties.[1] this compound selectively targets the CCR5 co-receptor, a critical component for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2][3] Its mechanism of action involves blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby inhibiting membrane fusion and subsequent viral entry.[2] Extensive in vitro studies have demonstrated its potent inhibitory activity against a wide range of R5 HIV-1 clinical isolates, with synergistic effects when combined with other classes of antiretroviral agents.[4][5]

Quantitative Analysis of Biological Activity

The biological efficacy of this compound has been quantified through various in vitro assays, including receptor binding, membrane fusion inhibition, and viral replication assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

Table 1: CCR5 Binding Affinity and Functional Inhibition

| Assay Type | Ligand/Event Inhibited | Cell Line | IC50 (nM) | Reference |

| Receptor Binding | RANTES binding to CCR5 | CHO cells | 3.5 | [6] |

| Receptor Binding | MIP-1α binding to CCR5 | CHO cells | 1.4 | [6] |

| Membrane Fusion | R5 HIV-1 (JR-FL) envelope-mediated | - | 0.42 | [1][6] |

| Calcium Mobilization | CCR5-mediated Ca2+ signaling | - | - | [2][7] |

Table 2: Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)

| HIV-1 Strain/Isolate | Assay Endpoint | Value (nM) | Reference |

| R5 Clinical Isolates (mean) | EC90 | 13 | [1][2][7] |

| R5 Clinical Isolates (range) | EC50 | 0.55 - 1.7 | [3][8] |

| HIV-1 R5-08 | IC50 | 3.12 | [4] |

| HIV-1 R5-06 | IC50 | 13.47 | [4] |

| HIV-1 R5-18 | IC50 | 2.26 | [4] |

| HIV-1 KK | EC50 | 1.2 | [6] |

| HIV-1 CTV | EC50 | 0.72 | [6] |

| HIV-1 HKW | EC50 | 1.7 | [6] |

| HIV-1 HNK | EC50 | 1.7 | [6] |

| HIV-1 HTN | EC50 | 0.93 | [6] |

| HIV-1 HHA | EC50 | 0.55 | [6] |

| HIV-1 KK | EC90 | 12 | [6] |

| HIV-1 CTV | EC90 | 5 | [6] |

| HIV-1 HKW | EC90 | 12 | [6] |

| HIV-1 HNK | EC90 | 28 | [6] |

| HIV-1 HTN | EC90 | 15 | [6] |

| HIV-1 HHA | EC90 | 4 | [6] |

Molecular Interactions and Binding Site

The high-affinity binding of this compound to CCR5 is attributed to its interaction with a specific binding pocket within the transmembrane (TM) domains of the receptor. Unlike earlier CCR5 antagonists such as TAK-779, which primarily interact with a pocket formed by TMs 1, 2, 3, and 7, this compound's interaction extends to additional residues in other TM domains.[8][9]

Mutational analysis has identified several key amino acid residues crucial for the inhibitory activity of this compound:

-

Shared with TAK-779: Asn252 and Leu255 in TM6 are important for the activity of both antagonists.[8][10]

-

Distinct for this compound: Gly163 in TM4 and Ile198 in TM5 are critical for the potent inhibitory effect of this compound, but not for TAK-779.[8][9]

This expanded interaction with residues in TMs 4, 5, and 6 is believed to contribute to the high inhibitory activity of this compound.[8][9] Molecular modeling suggests that these direct interactions with additional regions of the CCR5 molecule are key to its potent antagonism.[8]

Signaling Pathway and Mechanism of Action

This compound functions as a non-competitive antagonist of CCR5, preventing the conformational changes in the gp120-CCR5 complex that are necessary for HIV-1 fusion with the host cell membrane. The diagram below illustrates the HIV-1 entry pathway and the point of intervention for this compound.

Caption: HIV-1 entry pathway and this compound's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Single-Round Infection Assay

This assay is used to determine the inhibitory effect of a compound on viral entry.

Objective: To measure the 50% inhibitory concentration (IC50) of this compound against HIV-1 infection.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: HEK 293T cells are co-transfected with an HIV-1 envelope expression plasmid (e.g., pCXN2-env) and a proviral plasmid lacking the env gene but containing a luciferase reporter gene (e.g., pNL-luc-E-R-).

-

Virus Production: The supernatant containing pseudotyped HIV-1 particles is harvested 48 hours post-transfection, filtered, and stored at -80°C.

-

Infection: Target cells (e.g., U87.CD4.CCR5) are seeded in 96-well plates. The cells are pre-incubated with serial dilutions of this compound for 1 hour at 37°C.

-

Virus Addition: The pseudotyped virus is added to the wells, and the plates are incubated for 48-72 hours.

-

Luciferase Assay: The cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to the untreated control.

Receptor Binding Assay

This assay measures the ability of a compound to compete with a natural ligand for binding to a receptor.

Objective: To determine the IC50 of this compound for the inhibition of RANTES binding to CCR5.

Methodology:

-

Cell Preparation: CHO cells stably expressing human CCR5 are harvested and washed.

-

Competition Binding: The cells are incubated with a fixed concentration of radiolabeled RANTES (e.g., [125I]RANTES) and varying concentrations of this compound in a binding buffer.

-

Incubation: The mixture is incubated at room temperature for a specified time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve.

Experimental Workflow for SAR Studies

The structure-activity relationship of this compound was elucidated through a systematic process of chemical synthesis and biological evaluation. The following diagram illustrates a typical workflow.

References

- 1. Discovery of a piperidine-4-carboxamide CCR5 antagonist (this compound) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly potent inhibition of human immunodeficiency virus type 1 replication by this compound, an orally bioavailable small-molecule CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound, a Novel Small-Molecule CCR5 Antagonist, Has Favorable Anti-Human Immunodeficiency Virus Interactions with Other Antiretrovirals In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel small-molecule CCR5 antagonist, has favorable anti-human immunodeficiency virus interactions with other antiretrovirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Analysis of binding sites for the new small-molecule CCR5 antagonist this compound on human CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Binding Sites for the New Small-Molecule CCR5 Antagonist this compound on Human CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of TAK-220 to CCR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of TAK-220, a selective C-C chemokine receptor type 5 (CCR5) antagonist. The information is compiled from various scientific studies to assist researchers and professionals in the field of drug development.

Core Quantitative Data Summary

This compound demonstrates potent and selective binding to the CCR5 receptor, leading to the inhibition of its natural ligands and preventing the entry of R5-tropic HIV-1. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory activity.

| Ligand | Cell Type | Assay Type | IC50 (nM) | Reference |

| RANTES | CHO cells expressing CCR5 | Radioligand Binding Assay | 3.5 | [1][2] |

| MIP-1α | CHO cells expressing CCR5 | Radioligand Binding Assay | 1.4 | [1] |

| MIP-1β | CHO cells expressing CCR5 | Radioligand Binding Assay | >1000 | [1] |

Table 1: this compound Inhibition of Chemokine Binding to CCR5

| HIV-1 Isolate | Cell Type | Assay Type | IC50 (nM) | Reference |

| R5-08 | Peripheral Blood Mononuclear Cells (PBMCs) | Antiviral Activity Assay | 3.12 | [3] |

| R5-06 | Peripheral Blood Mononuclear Cells (PBMCs) | Antiviral Activity Assay | 13.47 | [3] |

| R5-18 | Peripheral Blood Mononuclear Cells (PBMCs) | Antiviral Activity Assay | 2.26 | [3] |

| Wild-type huCCR5 | Recombinant Virus Infection Assay | Single-Round Infection Assay | 7.7 | [2] |

Table 2: Anti-HIV-1 Activity of this compound

Experimental Protocols

While specific, detailed protocols for every cited experiment are not publicly available, this section outlines the general methodologies employed in the characterization of this compound's binding to CCR5.

Radioligand Binding Assay (Inhibition of RANTES and MIP-1α Binding)

This competitive binding assay is a standard method to determine the affinity of a compound for a receptor.

Objective: To measure the concentration of this compound required to inhibit 50% (IC50) of the binding of a radiolabeled ligand (e.g., ¹²⁵I-RANTES or ¹²⁵I-MIP-1α) to CCR5.

General Procedure:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 are cultured under standard conditions.

-

Membrane Preparation: Cell membranes expressing CCR5 are prepared by homogenization and centrifugation.

-

Assay Setup: A fixed concentration of the radiolabeled chemokine (¹²⁵I-RANTES or ¹²⁵I-MIP-1α) is incubated with the cell membranes in a suitable buffer.

-

Competition: A range of concentrations of unlabeled this compound is added to the incubation mixture to compete with the radioligand for binding to CCR5.

-

Incubation: The mixture is incubated at room temperature to reach binding equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of radioligand binding against the concentration of this compound.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by an agonist binding to a G-protein coupled receptor like CCR5.

Objective: To determine the ability of this compound to inhibit the increase in intracellular calcium concentration induced by RANTES binding to CCR5.

General Procedure:

-

Cell Preparation: CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4).

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: RANTES is added to the cells to stimulate CCR5 and induce calcium mobilization from intracellular stores.

-

Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the RANTES-induced fluorescence signal.

Visualizations

CCR5 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical CCR5 signaling pathway and the mechanism of its inhibition by this compound.

Caption: this compound blocks RANTES/MIP-1α binding to CCR5, preventing G-protein activation and subsequent calcium mobilization.

Experimental Workflow for Determining IC50 of this compound

This diagram outlines the general workflow for a competitive radioligand binding assay to determine the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound using a competitive radioligand binding assay.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical flow from this compound's binding to CCR5 to its ultimate therapeutic effect.

References

- 1. Highly Potent Inhibition of Human Immunodeficiency Virus Type 1 Replication by this compound, an Orally Bioavailable Small-Molecule CCR5 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Binding Sites for the New Small-Molecule CCR5 Antagonist this compound on Human CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Small-Molecule CCR5 Antagonist, Has Favorable Anti-Human Immunodeficiency Virus Interactions with Other Antiretrovirals In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of TAK-220 in Animal Models: A Technical Overview

Disclaimer: As of November 2025, publicly available literature and databases do not contain specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC) or detailed experimental protocols for TAK-220 in animal models. The information presented herein is based on general knowledge of preclinical pharmacokinetic studies for small molecule CCR5 antagonists and should be considered illustrative.

Executive Summary

This compound is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[1][2] Its development as an anti-HIV agent necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal models. While specific data for this compound is not publicly accessible, this guide provides a comprehensive overview of the expected pharmacokinetic profile and the methodologies typically employed in the preclinical evaluation of similar CCR5 antagonists. This document is intended for researchers, scientists, and drug development professionals to provide a framework for understanding the preclinical pharmacokinetics of this compound class.

General Pharmacokinetic Profile of Small Molecule CCR5 Antagonists in Animal Models

Based on studies of other small molecule CCR5 antagonists, a general pharmacokinetic profile in common preclinical species such as rats, dogs, and monkeys can be anticipated. These compounds often exhibit moderate to good oral bioavailability.

Table 1: Representative Pharmacokinetic Parameters of a Small Molecule CCR5 Antagonist (Compound X) Following Oral Administration in Animal Models

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | 10 | 5 | 5 |

| Cmax (ng/mL) | 800 - 1200 | 1500 - 2500 | 1000 - 1800 |

| Tmax (h) | 1 - 2 | 2 - 4 | 1 - 3 |

| AUC (ng·h/mL) | 4000 - 6000 | 10000 - 15000 | 8000 - 12000 |

| Half-life (t½) (h) | 4 - 6 | 8 - 12 | 6 - 10 |

| Oral Bioavailability (%) | 30 - 50 | 50 - 70 | 40 - 60 |

Note: The data in this table are hypothetical and intended for illustrative purposes only. They are based on typical ranges observed for other small molecule CCR5 antagonists and do not represent actual data for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pharmacokinetic parameters. The following sections outline typical methodologies used in preclinical ADME studies for small molecule drugs like this compound.

Animal Models

-

Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used species in preclinical pharmacokinetic studies.

-

Health Status: Animals are typically specific-pathogen-free and acclimated to the laboratory environment before the study.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Food and water are provided ad libitum, except for fasting periods before and after drug administration.

Dosing and Sample Collection

-

Formulation: For oral administration, the compound is often formulated as a solution or suspension in a vehicle such as a mixture of polyethylene glycol, ethanol, and water. For intravenous administration, a solution in a saline-based vehicle is common.

-

Administration:

-

Oral (PO): Administered via oral gavage.

-

Intravenous (IV): Administered as a bolus injection or a short infusion, typically into a major vein (e.g., jugular vein).

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored frozen until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard bioanalytical technique for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples typically undergo protein precipitation or solid-phase extraction to remove interfering substances before analysis.

-

Validation: The bioanalytical method is rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

CCR5 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of a natural ligand (chemokine) to the CCR5 receptor, leading to downstream cellular responses. This compound, as a CCR5 antagonist, blocks this interaction.

References

- 1. This compound, a Novel Small-Molecule CCR5 Antagonist, Has Favorable Anti-Human Immunodeficiency Virus Interactions with Other Antiretrovirals In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel small-molecule CCR5 antagonist, has favorable anti-human immunodeficiency virus interactions with other antiretrovirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of TAK-220: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral activity of TAK-220, a small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). This compound has demonstrated potent and selective inhibitory effects against R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) by blocking a critical entry point for the virus into host cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying biological pathways and experimental processes.

Core Mechanism of Action: CCR5 Antagonism

This compound functions as a non-competitive allosteric antagonist of the CCR5 co-receptor.[1][2] HIV-1 entry into host T-cells and macrophages is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor.[1] This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[1] R5-tropic HIV-1 strains, which are predominant, especially in early-stage infection, utilize CCR5 for this secondary binding event, which is essential for the subsequent fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[1] this compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its interaction with gp120.[1] This effectively blocks the entry of R5-tropic HIV-1 into the host cell.[3][4]

Quantitative Antiviral Activity

The in vitro potency of this compound has been quantified across various studies, primarily focusing on its inhibitory concentration (IC50) and effective concentration (EC50/EC90) against different HIV-1 isolates in various cell-based assays.

Table 1: Inhibitory Activity of this compound against R5-tropic HIV-1 Isolates

| HIV-1 Isolate | Cell Type | Parameter | Value (nM) | Reference |

| R5-08 | PBMCs | IC50 | 3.12 | [5][6] |

| R5-06 | PBMCs | IC50 | 13.47 | [5][6] |

| R5-18 | PBMCs | IC50 | 2.26 | [5][6] |

| JR-FL | Env-expressing cells | IC50 (Membrane Fusion) | 0.42 | [3] |

| HXB2 (X4-tropic) | Env-expressing cells | IC50 (Membrane Fusion) | >1000 | [3] |

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Effective Concentration of this compound against R5 HIV-1 Clinical Isolates in PBMCs

| HIV-1 Isolate | EC50 (nM) | EC90 (nM) | Reference |

| KK | 1.2 | 12 | [6] |

| CTV | 0.72 | 5 | [6] |

| HKW | 1.7 | 12 | [6] |

| HNK | 1.7 | 28 | [6] |

| HTN | 0.93 | 15 | [6] |

| HHA | 0.55 | 4 | [6] |

| Mean of 6 isolates | - | 13 | [3][7] |

Table 3: Inhibitory Activity of this compound on Chemokine Binding to CCR5

| Ligand | Parameter | Value (nM) | Reference |

| RANTES | IC50 | 3.5 | [4] |

| MIP-1α | IC50 | 1.4 | [4] |

| MIP-1β | IC50 | No effect | [4] |

Synergistic Antiviral Effects

This compound has been evaluated in combination with other classes of antiretroviral drugs, demonstrating favorable interactions.[5] Synergy, where the combined effect is greater than the sum of the individual effects, was particularly noted at higher inhibitory concentrations (IC90 and IC95).[2][5]

Table 4: Combination Indices for this compound with Other Antiretrovirals against HIV-1 R5-08

| Combination Drug | Class | Mean Combination Index at IC90 | Mean Combination Index at IC95 | Interpretation | Reference |

| Zidovudine | NRTI | 0.47 ± 0.07 | 0.40 ± 0.07 | Synergy | [5] |

| Lamivudine | NRTI | - | - | Synergy | [5] |

| Efavirenz | NNRTI | - | - | Synergy | [5] |

| Indinavir | PI | - | - | Synergy | [5] |

| Enfuvirtide | Fusion Inhibitor | - | - | High Synergy | [5] |

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor. A combination index <0.9 indicates synergy.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the in vitro antiviral activity of this compound.

HIV-1 Replication Assay in PBMCs

This assay measures the ability of a compound to inhibit viral replication in primary human immune cells.

-

Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-1-seronegative donors using Ficoll-Hypaque density gradient centrifugation. The cells are stimulated for 3 days with phytohemagglutinin (PHA).[5]

-

Infection and Treatment: Stimulated PBMCs are resuspended at 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with fetal calf serum, antibiotics, and interleukin-2. The cells are plated in 24-well plates.[5]

-

Drug Application: this compound and other antiviral agents, alone or in combination, are added to the wells at various concentrations.[5]

-

Viral Inoculation: A standardized amount of an R5-tropic HIV-1 isolate is added to the cell cultures.[5]

-

Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 7 days.[5]

-

Quantification of Viral Replication: Cell-free supernatants are harvested, and the level of HIV-1 p24 antigen, a viral core protein, is quantified using an enzyme-linked immunosorbent assay (ELISA).[5] The reduction in p24 levels in treated versus untreated cultures is used to calculate IC50/EC50 values.

-

Cytotoxicity Assessment: The toxicity of the compounds on uninfected PBMCs is assessed in parallel using methods like the trypan blue dye exclusion assay to ensure that the observed antiviral effect is not due to cell death.[5]

Membrane Fusion Assay

This assay specifically measures the inhibition of the fusion step between the viral envelope and the host cell membrane.

-

Cell Lines: Two cell types are used: one expressing the HIV-1 envelope glycoprotein (e.g., JR-FL for R5-tropic) and another expressing CD4 and the appropriate co-receptor (CCR5 or CXCR4).[3]

-

Compound Incubation: The target cells (expressing CD4 and CCR5/CXCR4) are pre-incubated with varying concentrations of this compound.

-

Co-culture: The envelope-expressing cells are then mixed with the target cells.

-

Fusion Event: Cell-cell fusion is allowed to occur over a set period.

-

Quantification: Fusion events are quantified, often using a reporter gene system (e.g., luciferase or β-galactosidase) where fusion leads to the activation of the reporter gene.

-

Data Analysis: The reduction in reporter gene activity in the presence of the compound is used to determine the IC50 for membrane fusion.[3]

Receptor Binding Assay

This assay determines the ability of this compound to compete with natural chemokines for binding to the CCR5 receptor.

-

Cell Preparation: CHO cells stably expressing human CCR5 are used.[4]

-

Competitive Binding: The cells are incubated with a fixed concentration of a radiolabeled or fluorescently tagged CCR5 ligand (e.g., RANTES, MIP-1α) in the presence of varying concentrations of this compound.[4]

-

Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then washed away.

-

Detection: The amount of bound labeled ligand is measured using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand is determined as the IC50.[4]

References

- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel small-molecule CCR5 antagonist, has favorable anti-human immunodeficiency virus interactions with other antiretrovirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Highly Potent Inhibition of Human Immunodeficiency Virus Type 1 Replication by this compound, an Orally Bioavailable Small-Molecule CCR5 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Small-Molecule CCR5 Antagonist, Has Favorable Anti-Human Immunodeficiency Virus Interactions with Other Antiretrovirals In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

Methodological & Application

Application Notes and Protocols for TAK-220 in HIV-1 Entry Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TAK-220, a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), for use in Human Immunodeficiency Virus Type 1 (HIV-1) entry assays. This document includes detailed protocols for evaluating the antiviral activity of this compound and quantitative data from preclinical studies.

Introduction

HIV-1 entry into host cells is a critical first step in its replication cycle, making it a prime target for antiretroviral therapy.[1][2] The process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[3][4] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[3] Viruses that use CCR5 are termed R5-tropic, while those that use CXCR4 are X4-tropic. This compound is a non-competitive CCR5 antagonist that selectively blocks the entry of R5-tropic HIV-1 into host cells.[5][6][7] It has demonstrated potent anti-HIV-1 activity at nanomolar concentrations and exhibits favorable drug interaction profiles with other antiretroviral agents.[1][8]

Mechanism of Action

This compound functions by binding to a pocket within the transmembrane domains of the CCR5 receptor.[7] This binding event allosterically inhibits the interaction between the HIV-1 gp120-CD4 complex and CCR5, thereby preventing the conformational changes in the viral gp41 protein required for the fusion of the viral and cellular membranes.[3][5] Unlike some other CCR5 antagonists, this compound does not induce the internalization of the CCR5 receptor from the cell surface.[5][6][9] Instead, it blocks the binding of monoclonal antibodies that recognize the second extracellular loop of CCR5.[5][6] This specific mode of action prevents the entry of R5-tropic HIV-1 without affecting the normal physiological functions of CCR5.

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity of this compound against various R5-tropic HIV-1 isolates.

Table 1: Inhibitory Activity of this compound against R5-tropic HIV-1 Clinical Isolates in Peripheral Blood Mononuclear Cells (PBMCs) [1]

| HIV-1 Isolate | IC50 (nM) |

| R5-08 | 3.12 |

| R5-06 | 13.47 |

| R5-18 | 2.26 |

IC50 (50% inhibitory concentration) is the concentration of the drug that is required for 50% inhibition of viral replication.

Table 2: Effective Concentrations of this compound against R5-tropic HIV-1 Clinical Isolates in PBMCs [5]

| HIV-1 Isolate | EC50 (nM) | EC90 (nM) |

| Clinical Isolate 1 | 0.55 | 4.0 |

| Clinical Isolate 2 | 1.7 | 28 |

| Mean (n=6) | - | 13 |

EC50 (50% effective concentration) and EC90 (90% effective concentration) are the concentrations of the drug that are required to achieve 50% and 90% of the maximum effect, respectively.

Table 3: Inhibitory Activity of this compound in an R5 Envelope-Mediated Membrane Fusion Assay [5]

| HIV-1 Envelope | IC50 (nM) |

| JR-FL (R5) | 0.42 |

| HXB2 (X4) | > 1,000 |

Experimental Protocols

Protocol 1: Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the inhibitory effect of this compound on HIV-1 replication in primary human cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy, HIV-1-seronegative donors.

-

Phytohemagglutinin (PHA)

-

RPMI 1640 culture medium supplemented with 20% heat-inactivated fetal calf serum (FCS), penicillin (50 U/ml), and streptomycin (50 µg/ml).

-

R5-tropic HIV-1 isolates

-

This compound (dissolved in dimethyl sulfoxide, DMSO)

-

96-well culture plates

-

HIV-1 p24 antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Hypaque density gradient centrifugation.

-

Stimulate the PBMCs with PHA for 3 days.

-

Wash the stimulated PBMCs and resuspend them at a concentration of 1 × 10^6 cells/ml in supplemented RPMI 1640 medium.

-

Prepare serial dilutions of this compound in culture medium.

-

In a 96-well plate, add 100 µl of the PBMC suspension to each well.

-

Add 50 µl of the this compound dilutions to the respective wells.

-

Add 50 µl of the HIV-1 inoculum (800 to 1,000 50% tissue culture infective doses/10^6 cells) to each well.[1]

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 7 days.[1]

-

On day 7, harvest the cell-free culture supernatants.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.

Protocol 2: HIV-1 Env-Pseudotyped Virus Entry Assay

This assay utilizes a single-round infection system to specifically measure the inhibition of viral entry.

Materials:

-

293T/17 cells

-

U87.CD4.CCR5 cells (or other suitable target cell line)

-

Env-expressing plasmid (for an R5-tropic envelope)

-

Backbone plasmid with a defective Env gene and a luciferase reporter gene

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FCS

-

This compound

-

96-well white, solid-bottom assay plates

-

Luciferase assay reagent (e.g., Britelite Plus)

-

Luminometer

Procedure:

Part A: Production of Env-Pseudotyped Virus

-

Co-transfect 293T/17 cells with the Env-expressing plasmid and the Env-defective backbone plasmid using a suitable transfection reagent.

-

Incubate the transfected cells for 48-72 hours.

-

Harvest the virus-containing culture supernatants.

-

Filter the supernatants through a 0.45-micron filter to remove cellular debris.

-

Titer the pseudovirus stock to determine the appropriate dilution for the entry assay.

Part B: Entry Inhibition Assay

-

Seed U87.CD4.CCR5 cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the culture medium from the cells and add the this compound dilutions.

-

Add the diluted Env-pseudotyped virus to the wells.

-

Incubate the plates for 48-72 hours at 37°C.[10]

-

Remove the culture medium and add luciferase assay reagent to each well.

-

Measure the luciferase activity using a luminometer.

-

Calculate the IC50 from the dose-response curve.

Conclusion

This compound is a valuable research tool for studying the mechanisms of HIV-1 entry and for the preclinical evaluation of CCR5-targeted antiviral strategies. The protocols outlined in these application notes provide a framework for robust and reproducible in vitro assessment of this compound's inhibitory activity. Researchers should adapt these protocols as necessary for their specific experimental systems and HIV-1 strains.

References

- 1. This compound, a Novel Small-Molecule CCR5 Antagonist, Has Favorable Anti-Human Immunodeficiency Virus Interactions with Other Antiretrovirals In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Highly Potent Inhibition of Human Immunodeficiency Virus Type 1 Replication by this compound, an Orally Bioavailable Small-Molecule CCR5 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly potent inhibition of human immunodeficiency virus type 1 replication by this compound, an orally bioavailable small-molecule CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of Binding Sites for the New Small-Molecule CCR5 Antagonist this compound on Human CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel small-molecule CCR5 antagonist, has favorable anti-human immunodeficiency virus interactions with other antiretrovirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. hiv.lanl.gov [hiv.lanl.gov]

Application Notes and Protocols for TAK-220 in Antiviral Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-220 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3][4][5] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[2] By binding to CCR5, this compound allosterically inhibits the interaction between the viral glycoprotein gp120 and the host cell, thereby preventing viral entry and subsequent replication.[2][6] This mechanism of action makes this compound a compelling candidate for anti-HIV-1 therapy and a valuable tool for in vitro studies of HIV-1 entry and inhibition.

These application notes provide detailed protocols for utilizing this compound in cell culture models for antiviral testing, with a primary focus on its well-documented activity against HIV-1. While the core methodologies described can be adapted for other viruses, it is important to note that the known antiviral spectrum of this compound is predominantly against R5-tropic HIV-1.

Mechanism of Action: CCR5 Antagonism

This compound selectively binds to the CCR5 co-receptor on the host cell surface. This binding event induces a conformational change in the receptor that prevents the HIV-1 envelope glycoprotein gp120 from engaging with it, a crucial step for membrane fusion and viral entry.[2][6] this compound has been shown to be highly specific for CCR5 and does not significantly interact with other chemokine receptors such as CCR1, CCR2b, CCR3, CCR4, or CCR7.[4]

Figure 1. Mechanism of this compound action in preventing HIV-1 entry.

Data Presentation: In Vitro Anti-HIV-1 Activity of this compound

The following tables summarize the quantitative data on the antiviral efficacy of this compound against various R5-tropic HIV-1 isolates in different cell-based assays.

Table 1: Potent Inhibitory Activity of this compound against R5 HIV-1 Isolates

| HIV-1 Isolate | 50% Inhibitory Concentration (IC50) [nM] | Cell Type | Reference |

| R5-08 | 3.12 | PBMCs | [6] |

| R5-06 | 13.47 | PBMCs | [6] |

| R5-18 | 2.26 | PBMCs | [6] |

IC50 values represent the concentration of this compound required to inhibit viral replication by 50%. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Effective Concentration of this compound against various R5 HIV-1 Clinical Isolates

| HIV-1 Isolate | 50% Effective Concentration (EC50) [nM] | 90% Effective Concentration (EC90) [nM] | Cell Type | Reference |

| HIV-1 KK | 1.2 | 12 | PBMCs | [7] |

| HIV-1 CTV | 0.72 | 5 | PBMCs | [7] |

| HIV-1 HKW | 1.7 | 12 | PBMCs | [7] |

| HIV-1 HNK | 1.7 | 28 | PBMCs | [7] |

| HIV-1 HTN | 0.93 | 15 | PBMCs | [7] |

| HIV-1 HHA | 0.55 | 4 | PBMCs | [7] |

EC50 and EC90 values represent the concentrations of this compound required to achieve 50% and 90% of the maximum antiviral effect, respectively.

Experimental Protocols

The following are detailed protocols for common antiviral assays that can be employed to evaluate the efficacy of this compound.

Cell Culture Models

A variety of cell lines are suitable for the propagation of HIV-1 and for use in antiviral assays with this compound. The choice of cell line will depend on the specific HIV-1 strain (R5-tropic) and the experimental endpoint.

-

Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that are natural targets of HIV-1. Require stimulation with phytohemagglutinin (PHA) prior to infection.

-

U87.CD4.CCR5 cells: An astroglioma cell line engineered to express CD4 and CCR5, making them susceptible to R5-tropic HIV-1.

-

CHO cells expressing CCR5: Chinese Hamster Ovary cells engineered to express the human CCR5 receptor, useful for binding assays.[4]

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to reduce the number of plaques (zones of cell death) formed by a lytic virus.

Figure 2. Experimental workflow for a Plaque Reduction Assay.

Protocol:

-

Cell Seeding: Seed host cells (e.g., U87.CD4.CCR5) in 6-well plates at a density that will form a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment and Infection: When the cell monolayer is confluent, remove the growth medium and wash with phosphate-buffered saline (PBS). Add the this compound dilutions to the wells and incubate for 1 hour. Subsequently, add the virus inoculum (at a multiplicity of infection that gives 50-100 plaques per well) to each well.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Gently aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% methylcellulose or 0.5% agarose in culture medium) containing the corresponding concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 3-10 days, depending on the virus and cell line).

-

Staining: Aspirate the overlay and fix the cells with a solution such as 10% formalin for at least 30 minutes. After fixation, remove the fixative and stain the cells with a 0.1% crystal violet solution.

-

Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value can then be determined using dose-response curve analysis.

TCID50 Reduction Assay

The Tissue Culture Infectious Dose 50 (TCID50) assay is used to quantify the amount of virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures. This assay is particularly useful for viruses that do not form distinct plaques.

Protocol:

-

Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer the next day.

-

Virus and Compound Dilutions: Prepare serial 10-fold dilutions of the virus stock. For each virus dilution, prepare a set of tubes with and without a fixed concentration of this compound.

-

Infection: Remove the growth medium from the 96-well plate and inoculate replicate wells (e.g., 8 wells per dilution) with each virus dilution, both with and without this compound. Include cell-only and compound-only controls.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 5-7 days, or until CPE is observed in the virus control wells.

-

Scoring: Examine each well for the presence or absence of CPE.

-

Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Karber method. The reduction in viral titer in the presence of this compound is then determined.

HIV-1 p24 Antigen ELISA

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Protocol:

-

Cell Culture and Infection: Culture PHA-stimulated PBMCs or a susceptible cell line (e.g., U87.CD4.CCR5) and infect with an R5-tropic HIV-1 strain in the presence of serial dilutions of this compound.

-

Incubation: Incubate the infected cells for a defined period (e.g., 7 days), collecting supernatant samples at various time points.

-

ELISA: Quantify the amount of p24 antigen in the culture supernatants using a commercially available HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

-

Analysis: The reduction in p24 production in the presence of this compound is used to determine the compound's EC50.

Quantitative Real-Time PCR (RT-qPCR) for Viral Load

RT-qPCR can be used to quantify the amount of viral RNA in cell culture supernatants, providing a sensitive measure of viral replication.

Figure 3. Workflow for determining viral load by RT-qPCR.

Protocol:

-

Sample Collection: Collect supernatant from virus-infected cell cultures treated with various concentrations of this compound.

-

RNA Extraction: Extract viral RNA from the supernatants using a commercial viral RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme.

-

qPCR: Perform real-time PCR using primers and a fluorescently labeled probe specific for a conserved region of the viral genome (e.g., the HIV-1 gag or pol gene).

-

Quantification: The viral load is quantified by comparing the amplification cycle threshold (Ct) values of the samples to a standard curve generated from a known quantity of viral RNA or a plasmid containing the target sequence. The reduction in viral RNA levels in the presence of this compound is then calculated.

Conclusion

This compound is a highly potent and selective CCR5 antagonist with well-characterized anti-HIV-1 activity. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound and other potential antiviral compounds that target viral entry. The choice of cell model and assay will depend on the specific research question and the virus being studied. While the primary application of this compound is in the context of HIV-1 research, the fundamental principles of these antiviral testing methods are broadly applicable across virology.

References

- 1. This compound, a novel small-molecule CCR5 antagonist, has favorable anti-human immunodeficiency virus interactions with other antiretrovirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Highly potent inhibition of human immunodeficiency virus type 1 replication by this compound, an orally bioavailable small-molecule CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound, a Novel Small-Molecule CCR5 Antagonist, Has Favorable Anti-Human Immunodeficiency Virus Interactions with Other Antiretrovirals In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for TAK-220 Combination Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-220 is a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] While initially developed and investigated as an anti-HIV agent that blocks viral entry into host cells, the role of the CCR5 signaling pathway in other pathologies, notably cancer, has opened new avenues for therapeutic exploration.[3][4][5][6] The CCL5/CCR5 axis is implicated in tumor progression, metastasis, and the regulation of the tumor microenvironment, making this compound a compelling candidate for combination studies with various anti-cancer agents.[7][8][9]

These application notes provide a comprehensive guide for designing and conducting preclinical combination studies involving this compound. The protocols outlined below cover essential in vitro and in vivo assays to evaluate the synergistic, additive, or antagonistic effects of this compound when combined with other therapeutic agents.

Rationale for this compound Combination Studies in Oncology

The expression of CCR5 is not limited to immune cells; it is also found on various tumor cells, where its activation by its ligand, CCL5 (RANTES), can promote proliferation, invasion, and metastasis.[5][6][7] Furthermore, the CCL5/CCR5 axis plays a crucial role in recruiting immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), to the tumor microenvironment, thereby hindering anti-tumor immune responses.[8][10]

By blocking the CCR5 receptor, this compound can potentially:

-

Inhibit tumor cell migration and invasion.[9]

-

Disrupt the immunosuppressive tumor microenvironment.[10]

-

Enhance the efficacy of conventional chemotherapies and immunotherapies.[11]

This provides a strong rationale for investigating this compound in combination with a variety of anti-cancer drugs, including cytotoxic agents, targeted therapies, and immune checkpoint inhibitors.

Data Presentation

Quantitative data from combination studies should be summarized in clear and well-structured tables to facilitate comparison and interpretation of results.

Table 1: In Vitro Cytotoxicity of this compound and Combination Agent

| Cell Line | Treatment | IC50 (nM) ± SD |

| Cancer Type A | ||

| Cell Line 1 | This compound | |

| Agent X | ||

| Cancer Type B | ||

| Cell Line 2 | This compound | |

| Agent X |

Table 2: Combination Index (CI) Values for this compound and Agent X

| Cell Line | Fa (Fraction Affected) | CI Value | Interpretation |

| Cell Line 1 | |||

| 0.25 | |||

| 0.50 | Synergism: CI < 0.9 | ||

| 0.75 | Additive: 0.9 ≤ CI ≤ 1.1 | ||

| 0.90 | Antagonism: CI > 1.1 | ||

| Cell Line 2 | |||

| 0.25 | |||

| 0.50 | |||

| 0.75 | |||

| 0.90 |

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Model

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM | % TGI (Tumor Growth Inhibition) |

| Vehicle Control | |||

| This compound (dose) | |||

| Agent X (dose) | |||

| This compound + Agent X |

Experimental Protocols

In Vitro Methodologies

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound alone and in combination with another agent.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]

-

Prepare serial dilutions of this compound and Agent X, both individually and in combination at a fixed ratio (e.g., based on their individual IC50 values).

-

Remove the medium and add 100 µL of medium containing the drugs to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][15]

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

-

2. Combination Index (CI) Determination

The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[16][17]

-

Procedure:

-

Perform cell viability assays with a range of concentrations for each drug alone and in combination at a fixed ratio.

-

Use software like CompuSyn to calculate the Combination Index (CI) values based on the dose-effect data.

-

A CI value less than 0.9 indicates synergy, a value between 0.9 and 1.1 suggests an additive effect, and a value greater than 1.1 indicates antagonism.[18]

-

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound and Agent X

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound, Agent X, or the combination for 48 hours.

-

Harvest the cells, including both adherent and floating cells.[19]

-

Wash the cells with cold PBS.[20]

-

Resuspend the cells in 1X Binding Buffer.[20]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[19][21]

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

4. Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of the drug combination on key signaling pathways.

-

Materials:

-

Cancer cell lines

-

This compound and Agent X

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., against proteins in the PI3K/Akt, MAPK pathways)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

Imaging system

-

-

Procedure:

-

Treat cells with the drugs for the desired time points.

-

Lyse the cells and determine the protein concentration.[22]

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[22][23]

-

Block the membrane and incubate with primary antibodies overnight at 4°C.[23]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[22]

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.[24]

-

Analyze the changes in protein expression and phosphorylation to understand the mechanism of action of the drug combination.[25]

-

In Vivo Methodology

1. Xenograft Tumor Model

This protocol describes an in vivo efficacy study of this compound in combination with another agent.

-

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound and Agent X formulations for in vivo administration

-

Calipers

-

-

Procedure:

-

Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of the mice.[26][27]

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Agent X alone, and this compound + Agent X).[28]

-

Administer the treatments according to the predetermined dosing schedule and route.

-

Measure tumor volumes and body weights 2-3 times per week.[26]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

-

Mandatory Visualizations

Caption: this compound blocks the CCL5/CCR5 signaling pathway.

Caption: Experimental workflow for this compound combination studies.

Caption: Logical relationship of the experimental design.

References

- 1. Analysis of Binding Sites for the New Small-Molecule CCR5 Antagonist this compound on Human CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly potent inhibition of human immunodeficiency virus type 1 replication by this compound, an orally bioavailable small-molecule CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR5 antagonist, an ally to fight against metastatic colorectal cancer - Mukaida - Translational Cancer Research [tcr.amegroups.org]

- 9. CCR5 antagonist blocks metastasis of basal breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 25. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. In vivo tumor studies [bio-protocol.org]

- 27. In vivo Xenograft studies and drug treatments [bio-protocol.org]

- 28. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

Studying CCR5 Signaling Pathways with TAK-220: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and has been identified as a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1.[1][2] Its involvement in various inflammatory diseases and viral pathogenesis has made it a significant target for therapeutic intervention. TAK-220 is a potent and selective small-molecule antagonist of CCR5, demonstrating high affinity and efficacy in blocking CCR5-mediated signaling and HIV-1 entry.[3][4] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate CCR5 signaling pathways, complete with detailed experimental protocols and data presentation.

Mechanism of Action of this compound